molecular formula C15H25NO3 B6643841 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid

1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid

Cat. No.: B6643841
M. Wt: 267.36 g/mol
InChI Key: XLDBHCUYSDUHRX-UHFFFAOYSA-N
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Description

1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclooctane ring and a cyclobutane ring connected through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of cyclooctanecarbonyl chloride and cyclobutylamine. The key steps include:

    Formation of Cyclooctanecarbonyl Chloride: Cyclooctanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclooctanecarbonyl chloride.

    Amide Formation: Cyclooctanecarbonyl chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine to form the amide linkage.

    Final Coupling: The resulting intermediate is coupled with a suitable carboxylic acid derivative to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Aminocyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the cyclooctane moiety.

    Cyclooctanecarboxylic acid: Contains the cyclooctane ring but lacks the cyclobutane and amide linkage.

    Cyclobutanecarboxylic acid: Contains the cyclobutane ring but lacks the cyclooctane and amide linkage.

Uniqueness: 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid is unique due to its dual ring structure and the presence of both amide and carboxylic acid functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[(cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c17-13(12-7-4-2-1-3-5-8-12)16-11-15(14(18)19)9-6-10-15/h12H,1-11H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDBHCUYSDUHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(=O)NCC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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